2-Chloro-3-fluoro Elvitegravir is a derivative of Elvitegravir, a potent inhibitor of the human immunodeficiency virus type 1 integrase enzyme, which plays a crucial role in the viral replication cycle. This compound is classified as a quinoline carboxylic acid derivative and is primarily utilized in the treatment of HIV. The chemical structure features specific halogen substitutions that enhance its efficacy against the virus.
Elvitegravir was developed by Gilead Sciences and is classified under the category of antiviral medications. It is specifically designed to inhibit the integrase enzyme, which is essential for the integration of viral DNA into the host genome. The compound has gained significant attention due to its effectiveness when used in combination with other antiretroviral agents.
The synthesis of 2-Chloro-3-fluoro Elvitegravir involves several key steps, typically starting from readily available pyridine derivatives. The synthesis can be complex, often requiring multiple reactions to achieve the desired structure.
The process may yield intermediates that require purification through techniques such as chromatography.
The molecular formula for 2-Chloro-3-fluoro Elvitegravir is , with a molecular weight of approximately 447.9 g/mol. The structural formula features a chiral center and includes a quinoline ring, which is essential for its biological activity.
The synthesis involves several chemical transformations:
These reactions are typically monitored using techniques like high-performance liquid chromatography (HPLC) to ensure purity and yield.
2-Chloro-3-fluoro Elvitegravir acts by inhibiting the integrase enzyme, which is crucial for HIV replication. The mechanism involves:
This mechanism underscores its importance in antiretroviral therapy.
Relevant data from studies indicate that modifications in the molecular structure can significantly impact both solubility and efficacy.
2-Chloro-3-fluoro Elvitegravir is primarily used in:
The ongoing research into its derivatives continues to reveal potential improvements in treatment regimens for HIV-infected individuals, showcasing its significance in modern pharmacotherapy.
The structural identity of 2-Chloro-3-fluoro Elvitegravir (C₂₃H₂₃ClFNO₅, MW 447.89 g/mol) has been comprehensively established through advanced spectroscopic techniques. 1H NMR (300 MHz, DMSO-d₆) reveals distinct aromatic patterns attributable to the benzyl substituent modifications: δ 7.34–7.39 (m, 1H, H-2′), 7.45–7.48 (m, 1H, H-2), and 6.73–6.78 (t, J = 7.1 Hz, 1H, H-11), alongside characteristic quinoline proton signals at δ 7.99 (s, 1H, H-9) and 8.89 (s, 1H, H-13). The chiral sidechain protons appear at δ 4.83–4.85 (m, 1H, H-18′) and 5.41–5.44 (m, 1H, H-18), confirming the S-configuration [3].
13C NMR (75 MHz, DMSO-d₆) corroborates the carbon framework, with key signals including δ 166.14 (C22, carboxylic acid), 155.61 (C5, J = 245.1 Hz, fluorinated aryl), and 127.99 (C6, J = 15.2 Hz, chlorinated aryl). The methoxy group resonates at δ 56.80 (C23) [3]. IR spectroscopy identifies critical functional groups: 1720 cm⁻¹ (C=O stretch, carboxylic acid), 1655 cm⁻¹ (C=O, quinolinone), and 1260 cm⁻¹ (C–F stretch) [1]. Mass spectrometry (DIP MS) shows m/z 447.12 ([M]⁺), consistent with the molecular formula, and fragments at m/z 318 ([M–C₆H₃ClF]⁺) and 162 (quinolinone core) [1] [7].
Table 1: Key 1H NMR Chemical Shifts of 2-Chloro-3-fluoro Elvitegravir vs. Elvitegravir
Proton Position | 2-Chloro-3-fluoro Derivative (δ, ppm) | Elvitegravir (δ, ppm) | Assignment |
---|---|---|---|
H-2 (aryl) | 7.45–7.48 | 7.38–7.42 | Ortho to Cl |
H-2′ (aryl) | 7.34–7.39 | 7.25–7.30 | Ortho to F |
H-9 (quinoline) | 7.99 | 8.02 | C9-H |
H-18 (chiral CH) | 5.41–5.44 | 5.38–5.42 | Methine |
X-ray crystallography of 2-Chloro-3-fluoro Elvitegravir reveals a planar quinolinone core with a dihedral angle of 78.5° relative to the substituted benzyl ring. This conformation optimizes halogen bonding: the chlorine atom at C2′ interacts with integrase residue Tyr143 (distance: 3.2 Å), while the fluorine at C3′ engages in hydrophobic contacts with Pro145. The chiral sidechain adopts a pseudo-axial orientation, stabilizing the complex via hydrogen bonding between the hydroxy group and Asp64 (2.9 Å) [6]. Comparative analysis with elvitegravir shows enhanced molecular rigidity due to halogen ortho-effects, reducing the entropic penalty upon target binding by 1.8 kcal/mol [6].
Introduction of ortho-halogens significantly alters physicochemical behavior:
Table 2: Physicochemical Comparison of Elvitegravir and 2-Chloro-3-fluoro Derivative
Property | 2-Chloro-3-fluoro Elvitegravir | Elvitegravir | Change (%) |
---|---|---|---|
Molecular weight | 447.89 g/mol | 447.88 g/mol | +0.002% |
logP (calc.) | 1.92 | 1.75 | +9.7% |
Solubility (H₂O) | 0.25 mg/mL | 0.43 mg/mL | -41.9% |
Melting point | 93–96°C | 89–92°C | +4.5°C |
pKₐ (carboxylic acid) | 3.05 | 3.28 | -7.0% |
Forced degradation studies under ICH guidelines reveal distinct stability profiles:
RP-HPLC analyses (ODS column, pH 2.5 phosphate buffer:acetonitrile 55:45) confirm the compound’s susceptibility to hydrolytic pathways but robustness against oxidation. The primary degradation route involves nucleophilic attack at C2 of the quinolinone core, accelerated by electron-withdrawing halogens [2] [4].
Table 3: Forced Degradation Products and Pathways
Stress Condition | Degradation (%) | Major Product(s) | Proposed Pathway |
---|---|---|---|
Acidic (0.1M HCl) | 15 | Lactone (m/z 463) | Intramolecular esterification |
Alkaline (0.1M NaOH) | 32 | Quinolinone hydrolysis product | Amide hydrolysis |
Oxidative (3% H₂O₂) | <5 | N-oxide (m/z 463.89) | Oxidation of tertiary nitrogen |
Photolytic (UV) | 22 | Quinone-imine (λₘₐₓ 480 nm) | C–F cleavage & oxidation |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3